Physicochemical Properties of 2-Chloroethylamine: A Technical Guide
Physicochemical Properties of 2-Chloroethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloroethylamine and its hydrochloride salt are versatile bifunctional reagents of significant interest in chemical synthesis, particularly in the pharmaceutical and agrochemical industries. Their utility is derived from the presence of two reactive centers: a nucleophilic amino group and an electrophilic carbon atom bonded to chlorine. This guide provides a comprehensive overview of the core physicochemical properties of 2-chloroethylamine, offering a valuable resource for its safe and effective handling and application in research and development. The document details key physical and chemical characteristics, supported by experimental protocols for their determination. Furthermore, it outlines the principal synthetic route and a critical reactive pathway, visualized for clarity.
Introduction
2-Chloroethylamine (also known as 2-chloroethanamine) is a primary amine with a chlorine substituent.[1] It is a colorless to pale yellow liquid at room temperature with a characteristic fishy odor typical of amines.[2] Due to its inherent instability, it is most commonly handled and stored as its more stable crystalline hydrochloride salt, 2-chloroethylamine hydrochloride.[3] This salt is a white to light beige crystalline powder.[3] The presence of both a nucleophilic amine and an electrophilic alkyl chloride functionality makes 2-chloroethylamine a valuable building block in the synthesis of a wide array of more complex molecules, including active pharmaceutical ingredients (APIs), dyes, and agrochemicals.[3][4] A critical aspect of its chemistry is its propensity to undergo intramolecular cyclization to form the highly reactive aziridinium (B1262131) ion, which is a potent alkylating agent.[5] Understanding the physicochemical properties of 2-chloroethylamine is paramount for its effective use and for ensuring safety in a laboratory and industrial setting.
Physicochemical Properties
The key physicochemical properties of 2-chloroethylamine and its hydrochloride salt are summarized in the tables below for easy reference and comparison.
General and Physical Properties
| Property | 2-Chloroethylamine | 2-Chloroethylamine Hydrochloride | Source(s) |
| Molecular Formula | C₂H₆ClN | C₂H₇Cl₂N | [2],[6] |
| Molecular Weight | 79.53 g/mol | 115.99 g/mol | [2],[6] |
| Appearance | Colorless to pale yellow liquid | White to light beige crystalline powder | [2],[3] |
| Odor | Strong, fishy, amine-like | Characteristic amine-like | [2],[3] |
| Melting Point | -35 °C | 140-150 °C | [2], |
| Boiling Point | 114 °C at 760 mmHg | Decomposes | [2] |
| Density | 0.9609 g/cm³ | 1.3 g/cm³ (approx.) | [2] |
Solubility and Partitioning
| Property | Value | Source(s) |
| Water Solubility | Highly soluble | [2] |
| Organic Solvent Solubility | Soluble in polar organic solvents (e.g., ethanol, methanol).[2] Less soluble to insoluble in non-polar solvents (e.g., ether, hexane).[2] | [2] |
| pKa (of the conjugate acid) | ~8.25 (Predicted) |
Stability and Reactivity
2-Chloroethylamine is an unstable compound that can polymerize explosively.[5] It is also hygroscopic, meaning it readily absorbs moisture from the air.[2] Its reactivity is dominated by the neighboring group participation of the amino group, which leads to the intramolecular cyclization to form a highly reactive three-membered ring intermediate, the aziridinium ion.[5] This intermediate is a potent electrophile and readily reacts with nucleophiles. This reactivity is the basis for the alkylating properties of nitrogen mustards, a class of compounds to which 2-chloroethylamine is related.
Due to its corrosive nature, 2-chloroethylamine must be handled with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[1][7][8][9][10] Handling should be performed in a well-ventilated area, such as a fume hood.[1]
Experimental Protocols
The following sections provide detailed methodologies for the determination of key physicochemical properties of 2-chloroethylamine and its hydrochloride salt.
Melting Point Determination of 2-Chloroethylamine Hydrochloride
Principle: The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. This method utilizes a capillary melting point apparatus.[11][12][13]
Apparatus and Reagents:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
2-Chloroethylamine hydrochloride (analytical grade)
-
Mortar and pestle
-
Spatula
Procedure:
-
Ensure the 2-chloroethylamine hydrochloride sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
-
Pack a capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
Place the packed capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid setting initially to determine an approximate melting range.
-
Once the approximate range is known, allow the apparatus to cool.
-
Prepare a new capillary and heat the block to a temperature about 20°C below the approximate melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for accurate determination.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).
-
Repeat the measurement at least twice to ensure reproducibility.
Boiling Point Determination of 2-Chloroethylamine
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This method uses a micro-boiling point or Thiele tube apparatus, which is suitable for small sample volumes.[14][15][16]
Apparatus and Reagents:
-
Thiele tube or similar micro-boiling point apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
2-Chloroethylamine (analytical grade)
-
Heating source (e.g., Bunsen burner or heating mantle)
-
Mineral oil or other suitable heating fluid
Procedure:
-
Place a small amount (0.5-1 mL) of 2-chloroethylamine into the small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.
-
Attach the test tube to the thermometer, ensuring the sample is level with the thermometer bulb.
-
Clamp the thermometer so that the bulb and sample are immersed in the heating fluid of the Thiele tube.
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Continue heating until a steady stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.
pKa Determination by Potentiometric Titration
Principle: The pKa is a measure of the acidity of a compound. For an amine, the pKa refers to its conjugate acid. Potentiometric titration involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (2-chloroethylamine hydrochloride) while monitoring the pH. The pKa can be determined from the midpoint of the titration curve.[17][18][19][20][21]
Apparatus and Reagents:
-
pH meter with a combination glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution
-
2-Chloroethylamine hydrochloride (accurately weighed)
-
Deionized water
-
Standard pH buffers (e.g., pH 4, 7, and 10) for calibration
Procedure:
-
Calibrate the pH meter using the standard buffers.
-
Accurately weigh a sample of 2-chloroethylamine hydrochloride and dissolve it in a known volume of deionized water in a beaker to create a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the magnetic stirrer and add a stir bar.
-
Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in the path of the stir bar.
-
Record the initial pH of the solution.
-
Begin adding the standardized NaOH solution from the burette in small increments (e.g., 0.1-0.2 mL).
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration until the pH shows a large increase, indicating the equivalence point has been passed.
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the volume of NaOH at the equivalence point (the point of steepest inflection).
-
The pH at half the equivalence point volume is equal to the pKa of the conjugate acid of 2-chloroethylamine.
Synthesis of 2-Chloroethylamine Hydrochloride from Ethanolamine (B43304)
Principle: 2-Chloroethylamine hydrochloride can be synthesized from ethanolamine by reaction with thionyl chloride (SOCl₂). The hydroxyl group of ethanolamine is converted to a chloro group.[4][22][23]
Apparatus and Reagents:
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ethanolamine
-
Thionyl chloride
-
Anhydrous toluene (B28343) (or another suitable solvent)
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, dissolve ethanolamine (1.0 equivalent) in anhydrous toluene.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add thionyl chloride (approximately 1.2 equivalents) dropwise from the dropping funnel to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress (e.g., by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product, 2-chloroethylamine hydrochloride, will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Recrystallization from a suitable solvent (e.g., ethanol/ether) can be performed for further purification.
Key Reaction Pathway: Formation of Aziridinium Ion
A defining characteristic of 2-chloroethylamine's reactivity is its intramolecular cyclization to form a highly reactive aziridinium ion. This process is a classic example of neighboring group participation, where the lone pair of electrons on the nitrogen atom acts as an internal nucleophile, displacing the chloride ion.
Caption: Intramolecular cyclization of 2-chloroethylamine to form the aziridinium ion.
Conclusion
This technical guide has provided a detailed overview of the essential physicochemical properties of 2-chloroethylamine and its hydrochloride salt. The tabulated data, coupled with the outlined experimental protocols, offers a practical resource for scientists and researchers. A thorough understanding of these properties, particularly its reactivity and the formation of the aziridinium ion, is crucial for the successful and safe application of this important chemical intermediate in the synthesis of pharmaceuticals and other fine chemicals. Adherence to the described safety and handling procedures is imperative when working with this compound.
References
- 1. echemi.com [echemi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. exsyncorp.com [exsyncorp.com]
- 4. 2-Chloroethylamine hydrochloride: Introduction, Application and Synthesis_Chemicalbook [chemicalbook.com]
- 5. Rapid, direct, and sensitive determination of aziridine and 2-chloroethylamine by hydrophilic interaction liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloroethylamine hydrochloride | C2H7Cl2N | CID 9793737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. fishersci.com [fishersci.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. chem.ucalgary.ca [chem.ucalgary.ca]
- 12. davjalandhar.com [davjalandhar.com]
- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 14. scribd.com [scribd.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. vernier.com [vernier.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. applications.emro.who.int [applications.emro.who.int]
- 22. CN108003036B - Preparation method of 2-chloroethylamine hydrochloride - Google Patents [patents.google.com]
- 23. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

